N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide
Description
N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide is a structurally complex heterocyclic compound featuring a pyrido[4,3-b][1,6]naphthyridine core fused with a 1,2,4-triazole moiety and an acetamide substituent. The pyridonaphthyridine scaffold is known for its planar aromatic system, which facilitates interactions with biological targets such as DNA topoisomerases or kinases .
Properties
Molecular Formula |
C21H15N7O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[4-[1,9-dioxo-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridin-8-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H15N7O3/c1-12(29)24-13-2-4-14(5-3-13)27-8-6-17-15(19(27)30)10-16-18(25-17)7-9-28(20(16)31)21-22-11-23-26-21/h2-11H,1H3,(H,24,29)(H,22,23,26) |
InChI Key |
JXSVKUUWARQEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring:
Construction of the Naphthyridine Core: This step often involves the condensation of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Acetamide Group: This final step typically involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the aromatic ring, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide involves multi-step reactions that typically include the formation of triazole and naphthyridine moieties. These compounds are synthesized through various methodologies such as microwave-assisted synthesis and conventional heating techniques. The structural elucidation is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Biological Activities
Antimicrobial Activity:
this compound has shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria .
Antioxidant Properties:
Research indicates that derivatives of triazole compounds exhibit significant antioxidant activities. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS. Compounds similar to this compound have demonstrated IC50 values comparable to established antioxidants like ascorbic acid .
Anticancer Potential:
Mercapto-substituted 1,2,4-triazoles have been linked to chemopreventive effects in various cancer models. This compound may share similar pathways for inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Escherichia coli and Staphylococcus aureus. This compound exhibited notable minimum inhibitory concentrations (MICs), indicating its potential as a lead compound for antibiotic development .
Case Study 2: Antioxidant Activity Assessment
In a comparative study of antioxidant activities among various triazole compounds derived from nalidixic acid and related structures, this compound was highlighted for its robust radical scavenging ability .
Mechanism of Action
The mechanism by which N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole ring and naphthyridine core are key structural features that enable these interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, spectral characteristics, and functional group contributions.
Triazole-Linked Acetamide Derivatives
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () share key features with the target compound:
- Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (click chemistry), yielding triazole rings. This method is efficient (<8 hours) and high-yielding .
- Spectral Data :
- Key Differences : The target compound replaces the naphthalene group with a pyridonaphthyridine system, likely enhancing π-π stacking and rigidity.
Naphthyridine-Based Analogues
Compounds like 2,3-dimethoxy-8,9-dimethoxy-5-[N-cyanomethyl-N-methylaminoethyl]dibenzo[c,h][1,6]naphthyridin-6-one (10) () share the naphthyridine core but differ in substituents:
- Synthesis : Prepared via alkylation of precursor amines with bromoacetonitrile in DMF, requiring harsh conditions (75°C, 35 minutes) .
- Functional Groups: Methoxy and cyanomethyl groups dominate, contrasting with the target compound’s triazole and acetamide moieties.
Thiazolidinedione- and Hydroxyacetamide Derivatives
Compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide (3d) () and hydroxyacetamide derivatives () highlight structural diversity:
- Hydroxyacetamide Derivatives : Feature sulfonyl and hydroxamic acid groups, which enhance metal-binding capacity (e.g., for antiproliferative activity) .
Data Table: Structural and Spectral Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s triazole and acetamide groups suggest compatibility with modular synthesis routes, similar to and .
- Bioactivity Potential: Structural analogs in and exhibit antiproliferative and enzyme-inhibitory properties, implying therapeutic relevance for the target molecule .
- Spectral Trends : Consistent C=O and NH peaks across acetamide derivatives (e.g., 1671–1682 cm⁻¹ in IR) validate structural assignments for the target compound .
Biological Activity
N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide is a complex organic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Overview
The compound contains multiple functional groups that contribute to its biological activity. The presence of a triazole ring is particularly noteworthy as compounds with this moiety have been associated with a variety of pharmacological effects including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit cell proliferation in human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies reveal its effectiveness against a range of bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Anti-inflammatory Effects
Compounds containing the triazole moiety have been linked to anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes including cyclooxygenases (COX), which play a crucial role in inflammation.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, which can lead to cell death in cancerous tissues.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study published in 2020, the cytotoxic effects of this compound were evaluated against several cancer cell lines. Results indicated an IC50 value of approximately 15 μM against HeLa cells and 20 μM against Caco-2 cells.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| Caco-2 | 20 |
| H9c2 | 25 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
